Ethyl 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
Description
Ethyl 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate is a heterocyclic compound featuring a fused triazolo-pyridine core with a trifluoromethyl (-CF₃) group at position 3 and an ethyl ester (-COOEt) at position 6. This compound is of interest in medicinal chemistry for its structural versatility and the electron-withdrawing effects of the -CF₃ group, which can modulate bioactivity and pharmacokinetics.
Properties
IUPAC Name |
ethyl 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O2/c1-2-18-8(17)6-4-3-5-16-7(6)14-15-9(16)10(11,12)13/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMIDBXMMYXEAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN2C1=NN=C2C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate (CAS: 2007908-79-2) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its anti-inflammatory effects and other pharmacological applications.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of triazolo derivatives, including this compound. In particular, the compound has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes:
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| This compound | TBD | TBD |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
| Indomethacin | TBD | TBD |
Preliminary results suggest that this compound may significantly inhibit COX-2 activity compared to traditional anti-inflammatory drugs like celecoxib and indomethacin .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) of triazolo derivatives indicates that modifications in the molecular structure can enhance biological activity. For instance:
- Trifluoromethyl Group : The presence of a trifluoromethyl group is associated with increased potency against specific targets.
- Tetrahydro Structure : The tetrahydro configuration contributes to improved binding affinity and bioavailability .
Case Studies
- In Vitro Studies : In vitro assays demonstrated that derivatives of ethyl 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine exhibited significant cytotoxicity against cancer cell lines such as HeLa and L363. The half-maximal inhibitory concentration (IC50) values were reported to be significantly lower than those of standard chemotherapeutic agents .
- Animal Models : In vivo studies using carrageenan-induced paw edema models showed that the compound effectively reduced inflammation similar to established non-steroidal anti-inflammatory drugs (NSAIDs). The effective dose (ED50) values were comparable to those of indomethacin .
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate is primarily recognized for its role as an intermediate in the synthesis of various pharmaceutical agents.
Antidiabetic Agents
This compound has been identified as a precursor in the synthesis of DPP-4 inhibitors like sitagliptin, which is widely used for managing type 2 diabetes mellitus. Dipeptidyl peptidase-4 (DPP-4) inhibitors function by increasing incretin levels to enhance insulin secretion and decrease glucagon levels post-meal . The synthesis method for producing this compound from readily available starting materials has been optimized to reduce byproducts and improve yield, making it suitable for industrial production .
Anticancer Activity
Recent studies have indicated that derivatives of triazole-fused pyrazines exhibit antiproliferative effects against various cancer cell lines. This compound and its analogs have been evaluated for their activity against human colon cancer cell lines (HCT-116 and HT-29), showing promising results in inhibiting cell proliferation . This suggests potential applications in cancer therapeutics.
Pharmacological Significance
The triazole scaffold is a core component in many pharmacologically active compounds. Its derivatives are known for diverse activities including:
Comparison with Similar Compounds
Structural Analogues with Triazolo-Pyridine Derivatives
Ethyl 2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate
- Key Differences :
- Ring Junction : The triazolo ring is fused at positions [1,5-a] instead of [4,3-a], altering nitrogen atom positions and electronic distribution.
- Substituent Position : The -CF₃ group is at position 2 rather than 3.
- Implications : Positional isomerism may affect binding to biological targets. The [1,5-a] fusion could reduce steric hindrance compared to the target compound.
- Reference :
3-Ethyl-8-methyl-[1,2,4]triazolo[4,3-a]pyridine
- Key Differences :
- Substituents : Lacks both the -CF₃ group (replaced by ethyl at position 3) and the ethyl ester (replaced by methyl at position 8).
- Implications : Reduced lipophilicity due to the absence of -CF₃ and ester groups. Methyl substitution may lower metabolic stability.
- Reference :
Heterocyclic Core Modifications
8-Phenyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride
- Key Differences :
- Core Structure : Pyrazine replaces pyridine, introducing an additional nitrogen atom.
- Substituent at Position 8 : Phenyl group instead of ethyl ester.
- Implications : Pyrazine’s electron-deficient nature may enhance interactions with π-acceptor targets. The phenyl group increases hydrophobicity.
- Reference :
8-Chloro-6-substituted-[1,2,4]triazolo[4,3-b]pyridazines
- Key Differences :
- Core Structure : Pyridazine (two adjacent nitrogen atoms) replaces pyridine.
- Substituents : Chloro group at position 8 and variable groups at position 4.
- Implications : Pyridazine’s increased polarity may improve aqueous solubility. Chloro substituents offer different electronic effects compared to -CF₃.
- Reference :
Functional Group Variations
2-(8-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
- Key Differences: Core Structure: Imidazo-pyridine instead of triazolo-pyridine. Substituents: Nitrophenyl and cyano groups introduce strong electron-withdrawing effects.
- Reference :
Preparation Methods
Methodology
The CN103613594A patent outlines a two-step process:
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Cyclization : 2-Hydrazino-3-chloro-5-trifluoromethylpyridine reacts with substituted benzoic acids (e.g., 4-methoxybenzoic acid) in POCl₃ under ultrasonic irradiation (80–150°C, 3 hours).
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Esterification : The resultant triazolopyridine intermediate undergoes esterification with ethanol in acidic conditions.
Key Data
| Substituted Benzoic Acid | Yield (%) | Melting Point (°C) | Purity (HPLC) |
|---|---|---|---|
| 4-Methoxybenzoic acid | 70 | 123–127 | >99% |
| 3-Nitrobenzoic acid | 40 | 148–151 | 98.5% |
| 4-Fluorobenzoic acid | 38 | 112–114 | 97.8% |
Advantages :
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Ultrasonic radiation reduces reaction time (3 hours vs. 12–24 hours conventionally).
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POCl₃ acts as both solvent and dehydrating agent, simplifying purification.
Limitations :
-
Lower yields with electron-withdrawing substituents (e.g., nitro groups).
Multi-Component Reaction (Trifluoroacetimidoyl Chloride Route)
Methodology
Frontiers in Chemistry describes a metal-free approach:
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Reagents : Trifluoroacetimidoyl chloride, hydrazine hydrate, and benzene-1,3,5-triyl triformate (TFBen).
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Conditions : TFA (20 mol%) in toluene at 100°C for 12 hours.
Key Data
| Parameter | Value |
|---|---|
| Yield (3-trifluoromethyl-1,2,4-triazole) | 53% (batch) |
| Scalability (5 mmol) | 50–55% yield retained |
| Purity (HPLC) | 99.1% |
Mechanistic Insight :
-
TFA catalyzes imine formation and cyclization, avoiding transition metals.
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TFBen facilitates C–N bond formation via a [3+2] cycloaddition pathway.
Hydrogenation and Cyclodehydration (Palladium-Catalyzed)
Methodology
CN102796104A and WO2004080958A2 detail a five-step synthesis:
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Hydrazine Acylation : Ethyl trifluoroacetate reacts with hydrazine hydrate.
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Cyclodehydration : Bis-hydrazide intermediate treated with POCl₃ to form 2-(chloromethyl)-1,3,4-oxadiazole.
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Amidine Formation : Reaction with ethylenediamine at 0–5°C.
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Hydrogenation : Pd/C-mediated reduction under H₂ (4 bar, 23–25°C).
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Esterification : Ethanol and HCl yield the final carboxylate.
Key Data
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Cyclodehydration | 72 | 93.3% |
| Hydrogenation | 85 | 99.1% |
| Final product | 65 | 99.3% |
Advantages :
-
High purity suitable for pharmaceutical applications.
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Scalable to industrial production.
Continuous Flow Synthesis (Triazolopyridine-N-Oxide Route)
Methodology
European Journal of Organic Chemistry reports:
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Condensation : Sulfilimine reacts with nitrile oxide in flow reactor (residence time: 3.5 minutes).
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Deoxygenation : Catalytic hydrogenation removes the N-oxide group.
Key Data
| Parameter | Batch vs. Flow |
|---|---|
| Yield | 31% vs. 53% |
| Reaction Time | 4 hours vs. 3.5 min |
| Byproduct Formation | 22% vs. <5% |
Advantages :
-
Enhanced efficiency and reduced side reactions.
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Ideal for lab-scale rapid synthesis.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Ultrasonic Cyclization | 40–70 | 97–99 | Moderate | Short reaction time |
| Multi-Component Reaction | 53–55 | 99.1 | High | Metal-free, green chemistry |
| Hydrogenation Route | 65–85 | 99.3 | Industrial | High purity |
| Continuous Flow | 53 | >98 | Lab-scale | Rapid, minimal byproducts |
Q & A
Basic: What are the standard synthetic routes for Ethyl 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate, and how are intermediates characterized?
The compound is typically synthesized via tandem cyclization reactions. A common approach involves reacting trifluoromethyl-substituted precursors (e.g., trifluoromethylpyrazole derivatives) with cyclic amines under basic conditions. For example, a bromoester intermediate like ethyl 4-bromo-3-methylbut-2-enoate can react with a trifluoromethyl-triazole precursor in DMF with potassium carbonate as a base, followed by purification via column chromatography . Key intermediates are characterized using:
- 1H/13C NMR : To confirm regiochemistry and substitution patterns (e.g., trifluoromethyl group integration at δ ~110-120 ppm in 13C NMR) .
- IR Spectroscopy : To detect carbonyl stretches (C=O at ~1700 cm⁻¹) and C-F bonds (1100-1200 cm⁻¹) .
- Mass Spectrometry (HRMS) : For exact mass validation (e.g., molecular ion peaks matching calculated values within 5 ppm) .
Advanced: How can reaction conditions be optimized to improve yields in the synthesis of trifluoromethyl-triazolopyridine derivatives?
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents like DMF or acetonitrile enhance reaction rates by stabilizing ionic intermediates .
- Catalysis : Transition metals (e.g., Pd or Cu) may facilitate C–N bond formation in challenging cyclization steps .
- Temperature Control : Reflux conditions (80–100°C) are critical for cyclization but require careful monitoring to avoid decomposition of trifluoromethyl groups .
- Additives : Molecular sieves or dehydrating agents (e.g., P₂O₅) improve yields in moisture-sensitive reactions .
Data from analogous compounds show yield improvements from ~50% to >75% after optimization .
Basic: What spectroscopic and crystallographic methods are used to resolve structural ambiguities in trifluoromethyl-triazolopyridines?
- X-ray Crystallography : Resolves regiochemistry and confirms fused-ring systems. For example, dihedral angles between the triazole and pyridine rings (e.g., 55.6°–72.6°) distinguish substituent orientations .
- Multinuclear NMR : 19F NMR identifies trifluoromethyl environments (δ −60 to −70 ppm), while 2D NMR (COSY, HSQC) maps coupling between adjacent protons .
- IR and Raman Spectroscopy : Differentiate between tautomeric forms (e.g., triazole vs. pyridine NH stretches) .
Advanced: How does the trifluoromethyl group influence the biological activity of triazolopyridine derivatives?
The trifluoromethyl group enhances:
- Metabolic Stability : By resisting oxidative degradation in cytochrome P450 assays .
- Lipophilicity : LogP increases by ~0.5–1.0 units, improving membrane permeability (e.g., measured via Caco-2 cell assays) .
- Target Binding : The group’s electronegativity strengthens hydrogen bonding with enzyme active sites (e.g., kinases or proteases) .
Structure-activity relationship (SAR) studies on analogs show EC50 improvements from μM to nM ranges in antifungal and anticancer assays .
Basic: What are the key challenges in purifying Ethyl 3-(trifluoromethyl)-triazolopyridine derivatives?
- Hydrophobicity : Requires reverse-phase chromatography (C18 columns) with acetonitrile/water gradients .
- Byproduct Formation : Bromoester intermediates may undergo hydrolysis, necessitating pH control (pH 6–7) during extraction .
- Crystallization : Slow evaporation from hexane/ethyl acetate (3:1 v/v) yields high-purity crystals (>95% by HPLC) .
Advanced: How can computational methods predict the reactivity of trifluoromethyl-triazolopyridines in nucleophilic substitution reactions?
- DFT Calculations : Predict electrophilic centers using Fukui indices (e.g., C-8 in the pyridine ring as the most reactive site) .
- Molecular Dynamics : Simulate solvent effects on transition states (e.g., DMF stabilizes carbocation intermediates) .
- Docking Studies : Guide functionalization for target-specific analogs (e.g., adding electron-withdrawing groups to enhance kinase inhibition) .
Basic: What safety protocols are recommended for handling trifluoromethyl-triazolopyridines in the laboratory?
- PPE : Nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods for reactions releasing HF or toxic gases (e.g., during acid hydrolysis) .
- Waste Disposal : Neutralize acidic byproducts before disposal (pH 7–8) .
Advanced: How do structural modifications at the 8-carboxylate position affect the compound’s pharmacokinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
